4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" is a sophisticated chemical entity, often investigated for its potential applications across various scientific domains. Its intricate structure and functional groups make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 3,4-dihydroisoquinolin-2(1H)-yl sulfone
React isoquinoline with sulfonyl chloride under basic conditions (using a base like triethylamine) to produce 3,4-dihydroisoquinolin-2(1H)-yl sulfone.
Reaction Condition: Room temperature, organic solvent (e.g., dichloromethane).
Step 2: Coupling with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide
Couple the sulfone intermediate with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Condition: Room temperature to moderate heating, typically in an organic solvent (e.g., dimethylformamide).
Industrial Production Methods
For industrial-scale production:
Continuous Flow Reactors: These are preferred for their efficiency and control over reaction conditions.
Batch Reactors: Suitable for precise control over reaction time and temperature, often used for fine chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, which can be targeted by oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The benzohydrazide moiety allows for various substitution reactions, particularly nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Corresponding substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential inhibitory effects on certain enzymes.
Medicine: Studied for its potential as an anticancer or anti-inflammatory agent.
Industry: Used in the development of novel materials and fine chemicals.
Mechanism of Action
The exact mechanism of action of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" depends on its specific application. Typically, its action involves:
Molecular Targets: Enzymes or receptor sites that are susceptible to the compound's functional groups.
Pathways Involved: May interfere with biochemical pathways involving oxidation or sulfonylation reactions, impacting cellular metabolism or signaling.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives and benzohydrazides, such as:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-benzohydrazide
N'-(4-Fluorobenzo[d]thiazol-2-yl)benzohydrazide
These compounds share structural similarities but may differ in their chemical reactivity or biological activity.
Conclusion
"4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" stands out due to its unique structural attributes and versatile applications. Its synthesis, reactions, and applications provide a rich field of study for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODTBIIPRNYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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